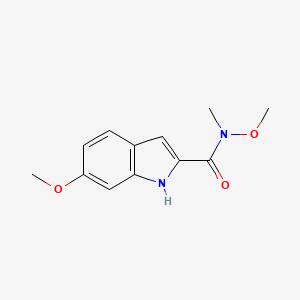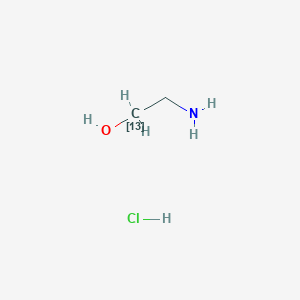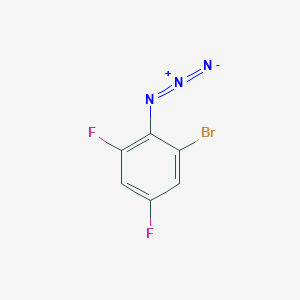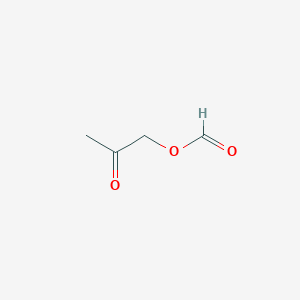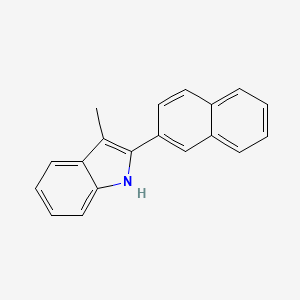
1H-Indole, 3-methyl-2-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-methyl-2-(2-naphthalenyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a 3-methyl group and a 2-naphthalenyl group attached to the indole core, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-methyl-2-(2-naphthalenyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For this specific compound, the starting materials would include a naphthalenyl-substituted ketone and methyl-substituted phenylhydrazine.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation reactions to achieve the desired substitution patterns on the indole ring .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole, 3-methyl-2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Indole-2-carboxylic acids.
Reduction: Fully saturated indole derivatives.
Substitution: N-alkylated or N-acylated indoles.
Aplicaciones Científicas De Investigación
1H-Indole, 3-methyl-2-(2-naphthalenyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-methyl-2-(2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
1H-Indole, 3-methyl-: A simpler indole derivative with a single methyl group at the 3-position.
1H-Indole, 2-methyl-: Another indole derivative with a methyl group at the 2-position.
1H-Indole, 3-(2-methoxy-1-naphthalenyl)-: A closely related compound with a methoxy group instead of a methyl group.
Uniqueness: 1H-Indole, 3-methyl-2-(2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a naphthalenyl group enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
101894-98-8 |
|---|---|
Fórmula molecular |
C19H15N |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
3-methyl-2-naphthalen-2-yl-1H-indole |
InChI |
InChI=1S/C19H15N/c1-13-17-8-4-5-9-18(17)20-19(13)16-11-10-14-6-2-3-7-15(14)12-16/h2-12,20H,1H3 |
Clave InChI |
OBJWVPGNTKOQKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC=CC=C12)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


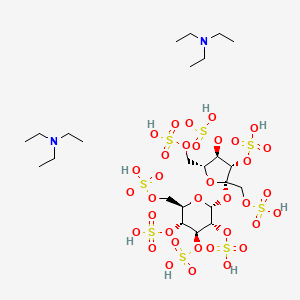
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![Benzonitrile, 4-[(1E)-2-(4-methylphenyl)ethenyl]-](/img/structure/B14080000.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)
![4-Amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate](/img/structure/B14080030.png)
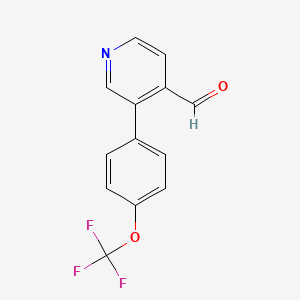

![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
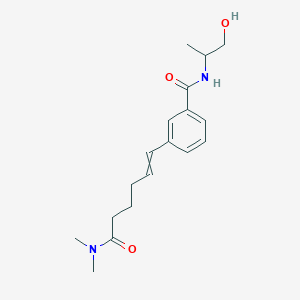
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
